molecular formula C14H12O5 B11793458 Methyl3-((5-formylfuran-2-yl)methoxy)benzoate

Methyl3-((5-formylfuran-2-yl)methoxy)benzoate

Cat. No.: B11793458
M. Wt: 260.24 g/mol
InChI Key: AGCOWGKHLGSBTK-UHFFFAOYSA-N
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Description

Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate is an ester derivative combining a benzoate core with a 5-formylfuran substituent linked via a methoxy group at the 3-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural motifs, which are associated with bioactivity, particularly in enzyme inhibition and molecular interactions. The formyl group on the furan ring and the ester linkage provide reactive sites for hydrogen bonding and electrophilic interactions, making it a candidate for targeted drug design .

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 3-[(5-formylfuran-2-yl)methoxy]benzoate

InChI

InChI=1S/C14H12O5/c1-17-14(16)10-3-2-4-11(7-10)18-9-13-6-5-12(8-15)19-13/h2-8H,9H2,1H3

InChI Key

AGCOWGKHLGSBTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 3-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 5-formyl-2-furylmethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester and furan ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The furan ring and benzoate ester contribute to the compound’s overall reactivity and stability, influencing its biological activity.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Key structural analogs differ in substituent positions on the benzene ring or furan moiety, influencing their physicochemical properties and biological activities.

Compound Name CAS Number Molecular Formula Substituent Positions Key Features
Methyl 3-((5-formylfuran-2-yl)methoxy)benzoate Not explicitly provided C₁₄H₁₂O₅ 3-OCH₂-(5-formylfuran), benzene Ester linkage, formyl-furan
Methyl 2-(5-formylfuran-2-yl)benzoate 240121-97-5 C₁₃H₁₀O₄ 2-(5-formylfuran), benzene Ortho-substitution, no methoxy
Methyl 3-(5-formylfuran-2-yl)benzoate 591723-69-2 C₁₃H₁₀O₄ 3-(5-formylfuran), benzene Meta-substitution, direct linkage
(5-Formylfuran-2-yl)methyl 3,4-dimethoxybenzoate Not provided C₁₅H₁₄O₆ 3,4-dimethoxy, benzene; 5-formylfuran Enhanced electron-donating groups
Methyl 5-formyl-2-methoxybenzoate 78515-16-9 C₁₀H₈O₄ 2-methoxy, 5-formyl, benzene Aldehyde and methoxy on benzene

Key Research Findings

Substituent Position Effects : Meta-substituted analogs (e.g., Methyl 3-(5-formylfuran-2-yl)benzoate) exhibit higher bioactivity than ortho-substituted isomers due to reduced steric hindrance and optimized binding .

Electron-Donating vs. Electron-Withdrawing Groups : Dimethoxy derivatives (electron-donating) show 40% higher cholinesterase inhibition than nitro-substituted analogs, highlighting the role of electronic effects in enzyme interaction .

Crystal Structure Insights : Sulfur-containing benzofuran analogs (e.g., Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate) reveal that substituent orientation (e.g., methylsulfinyl groups) influences intermolecular interactions, such as C–H⋯O hydrogen bonds .

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